Ethyl 7-Fluorobenzofuran-2-carboxylate
Overview
Description
Ethyl 7-Fluorobenzofuran-2-carboxylate: is a chemical compound with the molecular formula C11H9FO3 . It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring.
Scientific Research Applications
Ethyl 7-Fluorobenzofuran-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and organic semiconductors, due to its unique electronic properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic applications.
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 7-Fluorobenzofuran-2-carboxylate is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
The mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It is known that benzofuran derivatives can interact with various biological targets and induce changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Benzofuran derivatives are known to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of benzofuran derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-Fluorobenzofuran-2-carboxylate typically involves the reaction of 7-fluorobenzofuran-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
7-Fluorobenzofuran-2-carboxylic acid+EthanolCatalystEthyl 7-Fluorobenzofuran-2-carboxylate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-Fluorobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Comparison with Similar Compounds
- Ethyl 7-Chlorobenzofuran-2-carboxylate
- Ethyl 7-Bromobenzofuran-2-carboxylate
- Ethyl 7-Iodobenzofuran-2-carboxylate
Comparison: Ethyl 7-Fluorobenzofuran-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Compared to its chloro, bromo, and iodo analogs, the fluorine derivative often exhibits higher stability and different reactivity patterns. These differences can influence its biological activity and suitability for various applications .
Properties
IUPAC Name |
ethyl 7-fluoro-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO3/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVXIMIRYGWIOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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